N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide
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Overview
Description
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.
Nitration of benzamide: The benzamide is nitrated to introduce the nitro group at the desired position.
Coupling reaction: The dioxidotetrahydrothiophenyl group is then coupled with the nitrated benzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The dioxidotetrahydrothiophenyl group may also play a role in modulating the compound’s activity by interacting with various pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide
- 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Uniqueness
N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-13(7-8-21(19,20)9-13)14(2)12(16)10-3-5-11(6-4-10)15(17)18/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCMZFXHRXBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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